molecular formula C18H16N6S B10882992 6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10882992
M. Wt: 348.4 g/mol
InChI Key: LEBIPFCIXPAZIJ-VMPITWQZSA-N
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Description

6-(4-ISOPROPYLSTYRYL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ISOPROPYLSTYRYL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazolothiadiazole core through cyclization of appropriate intermediates.

    Styryl Group Introduction: Incorporation of the styryl group via Wittig or Heck reactions.

    Pyrazinyl Group Addition: Introduction of the pyrazinyl group through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of chromatographic or crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Possible applications in materials science or as a catalyst.

Mechanism of Action

The mechanism of action of 6-(4-ISOPROPYLSTYRYL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Receptor Interaction: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Compounds with similar core structures but different substituents.

    Styryl Derivatives: Compounds with styryl groups attached to various cores.

    Pyrazinyl Compounds: Molecules containing pyrazinyl groups.

Uniqueness

6-(4-ISOPROPYLSTYRYL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H16N6S

Molecular Weight

348.4 g/mol

IUPAC Name

6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N6S/c1-12(2)14-6-3-13(4-7-14)5-8-16-23-24-17(21-22-18(24)25-16)15-11-19-9-10-20-15/h3-12H,1-2H3/b8-5+

InChI Key

LEBIPFCIXPAZIJ-VMPITWQZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=NC=CN=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=NC=CN=C4

Origin of Product

United States

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